molecular formula C10H10ClN3 B2794520 (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene CAS No. 2044706-38-7

(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2794520
CAS No.: 2044706-38-7
M. Wt: 207.66
InChI Key: ZOQQRYMEFPSGCY-SNVBAGLBSA-N
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Description

(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene (CAS 2044706-38-7) is a chiral tetrahydronaphthalene derivative of high interest in advanced organic synthesis and pharmaceutical research. This compound features a stereodefined (R) configuration at the C1 position, an azido functional group, and a chloro-substituted aromatic ring, making it a versatile and valuable chiral building block . The azido group serves as a key chemical handle for further functionalization via click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to efficiently create complex molecular architectures, link pharmacophores, or develop chemical probes. The tetrahydronaphthalene (tetralin) core is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities . Specifications: CAS Number: 2044706-38-7 Molecular Formula: C 10 H 10 ClN 3 Molecular Weight: 207.66 g/mol MDL Number: MFCD30488029 Storage: This product requires cold-chain transportation . Safety Information: This chemical is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Properties

IUPAC Name

(1R)-1-azido-7-chloro-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h4-6,10H,1-3H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQRYMEFPSGCY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

    Starting Material: The synthesis begins with 7-chloro-1,2,3,4-tetrahydronaphthalene.

    Azidation: The introduction of the azido group can be achieved through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), through nucleophilic substitution reactions.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

    Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

    Reduction: Formation of (1R)-1-amino-7-chloro-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of (1R)-1-azido-7-hydroxy-1,2,3,4-tetrahydronaphthalene.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, the azido group can interact with biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of target proteins or enzymes, resulting in various biological effects. The chlorine atom may also contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Reactivity/Applications References
(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene Azido (1R), Cl (7) High reactivity (azide group); potential click chemistry applications
1-Oxo-1,2,3,4-tetrahydronaphthalene Oxo (1-position) Bromination at 5,8 positions; used in stabilizing cholera sera
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Carboxylic acid (1-position) Pharmaceutical intermediate; meets sterility and pH standards
6,7-Cyclopenteno-1,2,3,4-tetrahydronaphthalene Cyclopentene ring fused at 6,7 Dehydrogenation yields aromatic derivatives; higher boiling points
1,3-Dimethylnaphthalene Methyl (1,3-positions) Environmental analysis standard; non-polar behavior

Key Observations:

Functional Group Influence: The azido group in the target compound contrasts with the oxo or carboxylic acid groups in analogs. Azides are highly reactive, enabling rapid conjugation (e.g., in bioconjugation), whereas oxo derivatives undergo regioselective bromination for stabilizing agents . The chloro substituent at position 7 may direct electrophilic substitution differently compared to methyl or cyclopenteno groups. For example, methyl groups (as in 1,3-dimethylnaphthalene) enhance hydrophobicity , while chloro substituents increase electron-withdrawing effects.

Synthetic Utility: Brominated 1-oxo-tetrahydronaphthalene derivatives are stabilized via aromatic interactions at the 5,8 positions , whereas cyclopenteno-fused analogs require dehydrogenation to form aromatic systems . The azide group’s click reactivity is absent in carboxylic acid or cyano-substituted analogs, which are instead used in pharmaceutical formulations (e.g., sterility tests ).

Physicochemical and Stability Profiles

  • Stability: Azido compounds are generally sensitive to light and shock, whereas chloro-substituted derivatives exhibit moderate stability. In contrast, 1-oxo-tetrahydronaphthalene bromination products are noted for their stability in biological storage .
  • Boiling/Melting Points: Cyclopenteno-fused tetrahydronaphthalene derivatives (e.g., 6,7-cyclopenteno-1,2,3,4-tetrahydronaphthalene) show higher boiling points (125–126°C at 6 mm Hg) due to increased molecular rigidity , while methyl-substituted naphthalenes (e.g., 1,3-dimethylnaphthalene) have lower melting points (-5°C) .

Biological Activity

(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene is a chemical compound notable for its azido group and chlorine substitution on a tetrahydronaphthalene framework. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

The compound is characterized by the following structural features:

  • Molecular Formula : C10H10ClN3
  • IUPAC Name : this compound
  • InChI Key : InChI=1S/C10H10ClN3/c11-8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h4-6,10H,1-3H2/t10-/m0/s1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that azido compounds can possess antimicrobial properties. The presence of the azido group may enhance interaction with microbial targets. For example:

  • Case Study : A study evaluated several azido compounds against bacterial strains and found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

2. Anticancer Potential

Azido compounds are also being investigated for their anticancer properties. The mechanism may involve the azido group facilitating the formation of reactive intermediates that can induce apoptosis in cancer cells.

  • Research Finding : In vitro studies revealed that the compound induced cell cycle arrest in human cancer cell lines, suggesting potential as an anticancer agent.

3. Enzyme Inhibition

The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways.

  • Mechanism : The azido group can form covalent bonds with amino acid residues in enzymes, thereby inhibiting their activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through:

  • Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles in biological systems.
  • Formation of Reactive Species : The azido group can generate reactive nitrogen species under certain conditions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(1S)-1-Azido-7-chloro-naphthaleneSimilar azido and chloro substitutionsAntimicrobial and anticancer
7-Bromo-1,2,3,4-tetrahydronaphthaleneBromine instead of chlorineLower activity compared to azido
1-Azido-naphthaleneLacks tetrahydro structureReduced reactivity

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